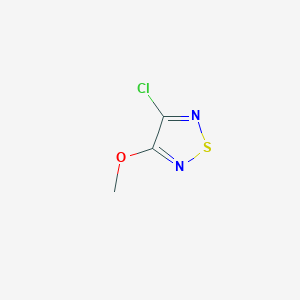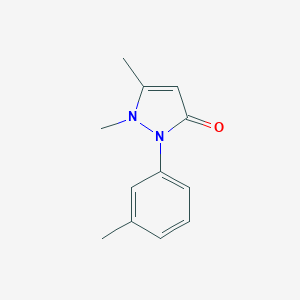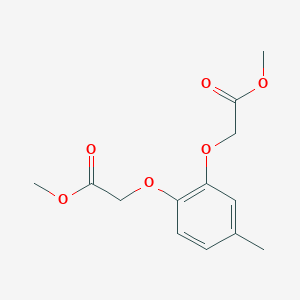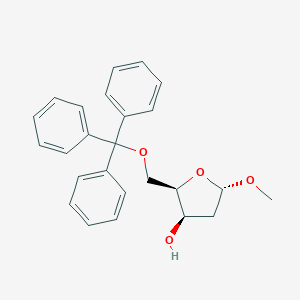
1-(4-(Trifluoromethoxy)phenyl)ethanamine
Übersicht
Beschreibung
1-(4-(Trifluoromethoxy)phenyl)ethanamine is a chemical compound with the molecular formula C9H10F3NO . It is also known as Ethanone, 1-[4-(trifluoromethoxy)phenyl]- .
Molecular Structure Analysis
The InChI code for 1-(4-(Trifluoromethoxy)phenyl)ethanamine is 1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
1-(4-(Trifluoromethoxy)phenyl)ethanamine has a molecular weight of 205.18 . It is a solid at room temperature and should be stored in a dry, inert atmosphere .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediates
1-(4-(Trifluoromethoxy)phenyl)ethanamine: serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its trifluoromethoxy group is particularly significant due to its lipophilic nature, which can enhance the pharmacokinetic properties of drug molecules . This compound is utilized in the development of new medications that require specific fluorinated aromatic structures to improve efficacy and bioavailability.
Material Science
In material science, this compound finds application in the creation of advanced materials with unique properties. The presence of the trifluoromethoxy group can contribute to the development of materials with improved thermal stability and chemical resistance . It’s used in the synthesis of polymers, coatings, and electronic materials where such properties are crucial.
Chemical Synthesis
As a building block in organic synthesis, 1-(4-(Trifluoromethoxy)phenyl)ethanamine is employed in various chemical reactions to construct complex molecules. Its reactivity allows for the formation of diverse chemical structures, making it a versatile reagent in the chemist’s toolkit .
Pharmacology
In pharmacology, this compound’s derivatives are explored for their potential therapeutic effects. The trifluoromethoxy group can influence the binding affinity of molecules to biological targets, which is essential in drug design and discovery processes .
Industrial Applications
Industrially, 1-(4-(Trifluoromethoxy)phenyl)ethanamine can be used as a precursor in the manufacture of various fluorinated compounds. These compounds are often sought after for their unique properties, such as high stability and resistance to degradation, which are desirable in harsh industrial environments .
Biochemical Research
In biochemical research, this compound is of interest due to its potential to modify biomolecules. Researchers can attach the trifluoromethoxy phenyl group to peptides, proteins, or nucleic acids to study their structure-function relationships or to develop novel bioconjugates .
Safety And Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation of vapors and spray/mists, using suitable respiratory protection if ventilation is inadequate, and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLIABOHZPSHRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethoxy)phenyl)ethanamine | |
CAS RN |
123195-23-3 | |
| Record name | 1-[4-(trifluoromethoxy)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



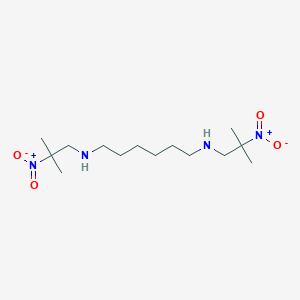


![Benzamide, N-[4-[(phenylsulfonyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B47591.png)

